
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a triphenyl group and a 5,5-dimethylhex-1-en-3-yn-1-yl group. Organotin compounds are known for their applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane typically involves the reaction of triphenyltin chloride with 5,5-dimethylhex-1-en-3-yn-1-yl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The triphenyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
科学的研究の応用
Chemistry
In chemistry, (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is used as a reagent in organic synthesis. It can be employed in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology
The compound has potential applications in biology, particularly in the study of organotin compounds’ effects on biological systems. It can be used to investigate the interactions between organotin compounds and biomolecules.
Medicine
In medicine, organotin compounds have been explored for their potential use as anticancer agents. This compound may be studied for its cytotoxic effects on cancer cells.
Industry
Industrially, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties.
作用機序
The mechanism of action of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The tin center can coordinate with various ligands, affecting the activity of enzymes and altering cellular pathways. The compound’s effects are mediated through its ability to form stable complexes with biomolecules.
類似化合物との比較
Similar Compounds
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)germane
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)silane
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)lead
Uniqueness
Compared to similar compounds, (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane exhibits unique properties due to the presence of the tin atom. Tin’s ability to form stable organometallic bonds and its reactivity with various ligands make this compound particularly valuable in synthetic chemistry and materials science.
特性
CAS番号 |
650605-80-4 |
|---|---|
分子式 |
C26H26Sn |
分子量 |
457.2 g/mol |
IUPAC名 |
5,5-dimethylhex-1-en-3-ynyl(triphenyl)stannane |
InChI |
InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1,5H,2-4H3;3*1-5H; |
InChIキー |
XYKKQGOJUHYCFZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#CC=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


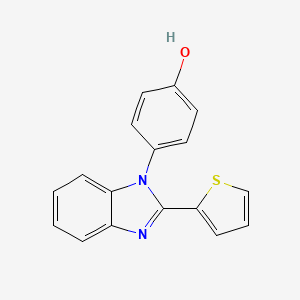


![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
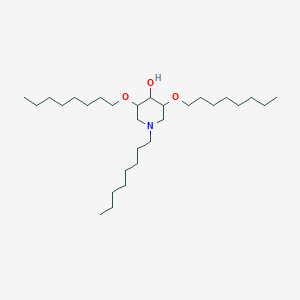
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)

![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
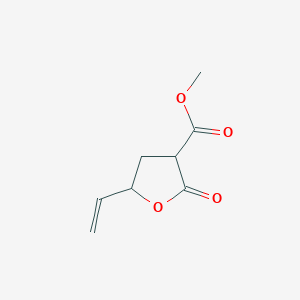
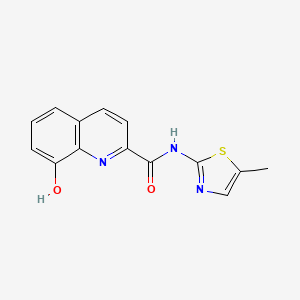
![N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12599132.png)
![[2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid](/img/structure/B12599136.png)
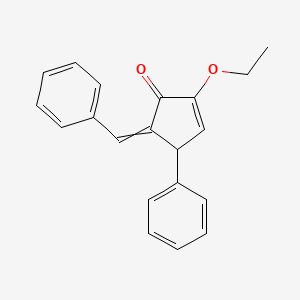
![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide](/img/structure/B12599171.png)
